molecular formula C12H23NO4 B558254 Boc-Beta-T-Butyl-L-Alanine CAS No. 79777-82-5

Boc-Beta-T-Butyl-L-Alanine

Cat. No.: B558254
CAS No.: 79777-82-5
M. Wt: 245,32 g/mole
InChI Key: PUQVQDMFCAGQQB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Beta-T-Butyl-L-Alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the beta position is substituted with a tert-butyl group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules.

Mechanism of Action

Target of Action

Boc-Beta-T-Butyl-L-Alanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, is primarily used as a protective group for amines in the synthesis of peptides and other amino acids . The compound’s primary targets are the amino functions in these molecules .

Mode of Action

The compound acts by protecting the amino functions in the synthesis of multifunctional targets . This protection is achieved through the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This derivative is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . It is involved in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Pharmacokinetics

It is known that the compound is used in the synthesis of peptides and other amino acids, suggesting that its bioavailability and pharmacokinetics would be largely dependent on the specific context of its use .

Result of Action

The result of the compound’s action is the formation of Boc-protected amines and amino acids, which are crucial in the synthesis of peptides and other amino acids . These Boc-derivatives are stable and can accommodate two such groups .

Action Environment

The efficacy and stability of this compound are influenced by the conditions under which the reactions take place. For instance, the compound has been shown to be more efficient and versatile when used in flow microreactor systems compared to batch processes .

Biochemical Analysis

Biochemical Properties

Boc-Beta-T-Butyl-L-Alanine: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during these reactions. For instance, it is often used in the presence of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to protect the amino group of amino acids . This protection is essential during peptide synthesis to prevent unwanted side reactions. The Boc group can be selectively removed by mild acidolysis, allowing the amino group to participate in subsequent reactions .

Cellular Effects

The effects of This compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it ensures the correct assembly of peptide chains, which is crucial for the proper function of proteins within cells. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism but facilitates the synthesis of peptides that do .

Molecular Mechanism

At the molecular level, This compound exerts its effects through the formation of a stable carbamate linkage with the amino group of amino acids. This linkage prevents the amino group from participating in unwanted reactions during peptide synthesis. The Boc group can be removed by treatment with mild acids, such as trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amino group . This selective deprotection is a key step in the synthesis of complex peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of This compound are important considerations. The compound is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. Over time, exposure to moisture and acids can lead to the degradation of the Boc group, resulting in the release of the free amino acid . Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, such as in a dry, cool environment .

Dosage Effects in Animal Models

The effects of This compound in animal models have not been extensively studied, as its primary use is in vitro for peptide synthesis. It is known that high doses of Boc-protected amino acids can lead to toxicity due to the accumulation of the protective group . Therefore, it is essential to use the compound in controlled amounts to avoid adverse effects.

Metabolic Pathways

This compound: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases that cleave the Boc group, allowing the free amino acid to participate in metabolic processes . The removal of the Boc group is a crucial step in the synthesis of bioactive peptides and proteins.

Transport and Distribution

Within cells, This compound is transported and distributed primarily through passive diffusion. The compound can interact with transport proteins that facilitate its movement across cellular membranes . Once inside the cell, it is localized to the cytoplasm, where it participates in peptide synthesis.

Subcellular Localization

The subcellular localization of This compound is mainly in the cytoplasm, where it is involved in the synthesis of peptides. The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is primarily related to its role as a protective group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Beta-T-Butyl-L-Alanine typically involves the protection of the amino group of L-alanine with a Boc group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

Boc-Beta-T-Butyl-L-Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Beta-T-Butyl-L-Alanine is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the tert-butyl group at the beta position. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications, particularly in peptide synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVQDMFCAGQQB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Beta-T-Butyl-L-Alanine
Reactant of Route 2
Reactant of Route 2
Boc-Beta-T-Butyl-L-Alanine
Reactant of Route 3
Reactant of Route 3
Boc-Beta-T-Butyl-L-Alanine
Reactant of Route 4
Reactant of Route 4
Boc-Beta-T-Butyl-L-Alanine
Reactant of Route 5
Reactant of Route 5
Boc-Beta-T-Butyl-L-Alanine
Reactant of Route 6
Reactant of Route 6
Boc-Beta-T-Butyl-L-Alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.